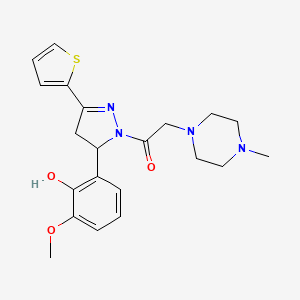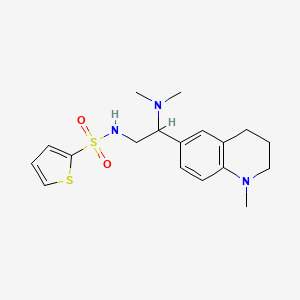
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that is likely to possess biological activity given its structural features. Sulfonamides are known for their wide range of medicinal properties, including antibacterial, diuretic, and antiepileptic activities. The tetrahydroquinoline moiety present in the compound is a common pharmacophore in drug design, often associated with cardiovascular and neurological therapeutic effects.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in the literature. For instance, N-sulfonylthioimidates, which share a similar sulfonyl functional group, can be synthesized through a one-pot three-component coupling process involving terminal alkynes, sulfonyl azides, and thiols using a copper(I) catalyst and 4-dimethylaminopyridine . This method is characterized by mild reaction conditions and the ability to tolerate a variety of functional groups. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
Molecular modeling studies have been conducted on structurally related compounds, such as 3-fluoromethyl-7-(N-alkyl aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines. These studies suggest that the sulfonamide -NH- group could form a hydrogen bond with specific amino acid residues in the active site of enzymes like phenylethanolamine N-methyltransferase (PNMT) . However, the sulfonamide oxygens, rather than the -NH- group, are found to form more favorable interactions. This insight into the molecular interactions could be relevant for understanding the binding and activity of the compound .
Chemical Reactions Analysis
The reactivity of N-sulfonylalkylamines, which are structurally related to the compound of interest, has been studied with ynamines to form various S,N-heterocycles . These reactions lead to products like 2H-1,2-thiazete 1,1-dioxides and other heterocyclic compounds through processes such as electrocyclic ring opening and dimerization. The chemical behavior of these compounds provides a glimpse into the potential reactivity of the sulfonamide group in different chemical environments.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide are not provided in the papers, the properties of sulfonamides, in general, can be inferred. Sulfonamides typically have good solubility in polar solvents due to their polar sulfonyl group. They can also exhibit varying degrees of lipophilicity depending on the nature of their substituents, which affects their ability to cross biological membranes such as the blood-brain barrier . The presence of a tetrahydroquinoline moiety could further influence the compound's solubility and membrane permeability.
Wissenschaftliche Forschungsanwendungen
Fluorescent pH Probes
Europium(III) complexes with derivatives similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide have been designed and synthesized as fluorescent pH probes. These probes, including Eu(TTA)(2)-DSQ and Eu(TTA)(3)-DR1, exhibit high sensitivity in monitoring pH changes in neutral aqueous solutions with negligible background fluorescence. Their unique structure allows for the detection of pH in both cultured cells and in vivo, making them valuable tools in biological and chemical studies (Zhang et al., 2011).
Temperature-sensitive Fluorescent Probes
Compounds with structural elements akin to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide have been utilized in the development of temperature-sensitive fluorescent probes. These probes, such as N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, show an unusual intensification of fluorescence with increasing temperature. This characteristic makes them ideal for ratiometrically detecting temperature changes, providing a valuable tool for various scientific applications (Cao et al., 2014).
Synthesis of Tetrahydroisoquinolines
Research has explored the synthesis of tetrahydroisoquinolines, compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide. These efforts aim to develop potential drug analogs by employing methods such as Friedel-Crafts Cyclizations promoted by Iron(III) Chloride Hexahydrate. The tetrahydroisoquinoline scaffold is a key structural element in agents designed to treat various conditions, including cancer and CNS disorders, highlighting the compound's significance in medicinal chemistry (Bunce et al., 2012).
Carbonic Anhydrase Inhibitors
A series of thioureido-substituted sulfonamides, structurally similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, have shown potent inhibitory properties against carbonic anhydrase isozymes. These compounds have demonstrated effectiveness in reducing elevated intraocular pressure in a glaucoma animal model, suggesting potential applications in the development of new treatments for glaucoma (Mincione et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-20(2)17(13-19-25(22,23)18-7-5-11-24-18)15-8-9-16-14(12-15)6-4-10-21(16)3/h5,7-9,11-12,17,19H,4,6,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAVIQHDLKJNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

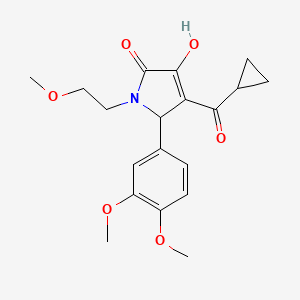



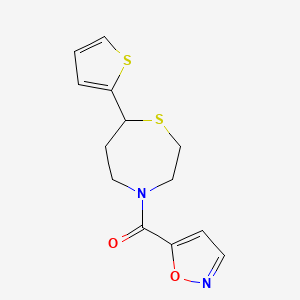
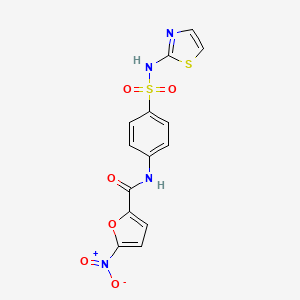
![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)
